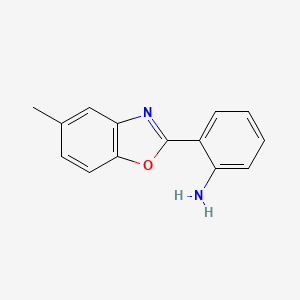

2-(5-methyl-1,3-benzoxazol-2-yl)aniline

Description

2-(5-Methyl-1,3-benzoxazol-2-yl)aniline is a heterocyclic compound featuring a benzoxazole core fused to a benzene ring. The benzoxazole moiety (C₇H₅NO) is substituted with a methyl group at position 5 and an aniline group (-C₆H₄NH₂) at position 2. Its molecular formula is C₁₃H₁₁N₂O, with a molecular weight of 213.24 g/mol (calculated). This compound is synthesized via solvent-free reductive amination or photochemical methods, often serving as a precursor for biologically active derivatives . Key applications include its role in developing antimicrobial and antitumor agents, as demonstrated by its derivatives' inhibitory effects on Aspergillus flavus, Candida albicans, and Escherichia coli .

Properties

IUPAC Name |

2-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUHCEMIRRZMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide. The reaction is often carried out under argon atmosphere with blue LED light irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different benzoxazole derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

2-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors in biological systems, potentially influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoxazole Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Heterocyclic Variants

Table 2: Heterocyclic Core Modifications

Key Observations :

- Benzoxazole vs. Benzimidazole : Benzimidazole derivatives (C₁₄H₁₃N₃) are more basic due to the additional nitrogen, enabling stronger interactions with acidic biological targets.

Q & A

Q. Basic

- Antimicrobial Activity : Agar well diffusion against E. coli (ATCC-8739) and B. subtilis (ATCC-6633) .

- Antifungal Activity : Inhibition assays against C. albicans and A. flavus .

- Antitumor Screening : Dose-dependent cytotoxicity assays using standard cell lines (e.g., MCF-7 or HeLa) .

How can solvent-free synthetic approaches be optimized to improve the yield and purity of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline derivatives?

Q. Advanced

- Grinding Time Optimization : Extending grinding to 30–40 minutes ensures complete imine formation.

- Catalyst Ratio Adjustment : Varying NaBH₄:boric acid ratios (e.g., 1.2:1) enhances reduction efficiency.

- Temperature Control : Mild heating (30–40°C) accelerates reaction kinetics without side products .

What strategies can resolve contradictory data in NMR and mass spectrometry when characterizing novel analogs?

Q. Advanced

- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to resolve overlapping signals.

- High-Resolution MS (HRMS) : Confirms exact masses (e.g., Δ < 5 ppm error).

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for complex splitting patterns .

How should researchers design dose-response experiments and mechanistic studies to elucidate the antitumor activity of these derivatives?

Q. Advanced

- Dose-Response Curves : Test concentrations from 1–100 µM to determine IC₅₀ values (e.g., compound 3a shows IC₅₀ = 12.5 µM against MCF-7) .

- Mechanistic Probes :

- Apoptosis assays (Annexin V/PI staining).

- Cell cycle analysis (flow cytometry).

- Target inhibition studies (e.g., kinase profiling) .

What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulates ligand-protein binding dynamics (e.g., docking with fungal CYP51) .

What safety protocols are critical when handling 2-(5-methyl-1,3-benzoxazol-2-yl)aniline, given its potential health hazards?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How do structural modifications at the benzoxazole ring or aniline moiety influence biological activity?

Q. Advanced

| Modification | Impact on Activity | Example |

|---|---|---|

| Sulfanyl Group (R-S) | Enhances antifungal activity (e.g., 3a inhibits C. albicans at 50 µg/mL) . | 2-[(5-Methyl-benzoxazol-2-yl)sulfanyl] |

| Electron-Withdrawing Groups | Increases antitumor potency (e.g., 3c IC₅₀ = 8.7 µM) . | Nitro or chloro substituents |

| Methyl Substitution | Improves metabolic stability (reduced CYP450 interaction) . | 5-Methyl-benzoxazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.